molecular formula C25H18ClF2N3O2 B2563214 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189658-44-3

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2563214
CAS No.: 1189658-44-3
M. Wt: 465.88
InChI Key: AYDZRGYFWJSJSN-UHFFFAOYSA-N
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Description

The compound “5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrimidoindolone ring, fluorobenzyl groups, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidoindolone ring, for example, is a fused ring system that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For instance, the fluorine atoms in the fluorobenzyl groups could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could affect its polarity and the strength of its intermolecular interactions .

Scientific Research Applications

Molecular Docking and Inhibitory Activity

A novel method for synthesizing a compound structurally related to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been reported. This compound has been evaluated for its inhibitory activity against Hepatitis B virus (HBV), demonstrating nanomolar in vitro inhibitory potency. The study also included molecular docking to assess the compound's potential as a new inhibitor for hepatitis B, highlighting its promising application in antiviral research (Ivashchenko et al., 2019).

Luminescence Tuning

Research into the luminescence properties of diphenylboron complexes has been conducted, indicating that substituent groups significantly influence the luminescence of these complexes. While not directly related to the exact chemical structure , this research provides insights into how modifications in chemical structures can affect luminescence properties, potentially offering avenues for the development of novel luminescent materials (Liu et al., 2002).

Antitumor Activities

The synthesis and evaluation of various isatin derivatives, including structures somewhat related to the chemical , have been explored for their cytotoxic activities against cancer cells. This research demonstrates the potential for derivatives of this compound class in cancer therapy, where specific derivatives showed significant in vitro cytotoxic activities (Reddy et al., 2013).

COX Inhibition and Analgesic Properties

A study focused on synthesizing novel compounds derived from visnaginone and khellinone, investigating their COX inhibition and analgesic properties. These compounds, through their structural activities, provide insight into the design of new anti-inflammatory and analgesic agents, suggesting a potential research application for similar compounds (Abu‐Hashem et al., 2020).

Drug Delivery Systems

The development of novel polyorganophosphazenes for in vitro release of drugs like indomethacin and 5-fluorouracil highlights another application of related chemical structures in designing drug delivery systems. This research indicates the adaptability of such compounds in creating sustained release formulations for therapeutic agents (Gudasi et al., 2006).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O2/c1-33-17-5-2-4-15(10-17)12-30-14-29-23-18-11-16(27)8-9-22(18)31(24(23)25(30)32)13-19-20(26)6-3-7-21(19)28/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZRGYFWJSJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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